4-(2-cyanophenyl)benzoic Acid
Overview
Description
“4-(2-cyanophenyl)benzoic Acid”, also known as 2’-cyano-4-biphenylcarboxylic acid, is an organic compound with the molecular formula C14H9NO2 . It belongs to the family of benzene carboxylic acids.
Molecular Structure Analysis
The molecular structure of “4-(2-cyanophenyl)benzoic Acid” consists of a carboxyl group attached to a benzene ring . The molecular weight of this compound is 223.22700 .
Physical And Chemical Properties Analysis
“4-(2-cyanophenyl)benzoic Acid” is a white to light yellow powder. It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .
Scientific Research Applications
Liquid Crystalline Complexes
A study by Alaasar and Tschierske (2019) demonstrated the formation of supramolecular liquid crystalline complexes involving 4-(2-cyanophenyl)benzoic Acid derivatives. These complexes exhibit enantiotropic nematic phases over a broad temperature range, indicating their potential use in liquid crystal display technologies and other applications requiring controlled anisotropic fluid properties (Alaasar & Tschierske, 2019).
Advanced Polymerization Catalysts
Mayershofer, Nuyken, and Buchmeiser (2006) utilized derivatives of 4-(2-cyanophenyl)benzoic Acid in the development of novel ruthenium-based metathesis catalysts for the cyclopolymerization of 1,6-heptadiynes. This research opens pathways for creating unique polymeric structures with potential applications in materials science and engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).
Solar Cell Development
Yang et al. (2016) investigated the role of electron acceptors, including 4-(2-cyanophenyl)benzoic Acid derivatives, in enhancing the performance of dye-sensitized solar cells. Their findings suggest that these compounds can significantly influence the light-harvesting ability and stability of solar cells, highlighting their potential in renewable energy technologies (Yang et al., 2016).
Dye-sensitized Solar Cells (DSSCs)
Gupta et al. (2015) explored the use of 4-(cyanomethyl)benzoic acid, a closely related compound, as an acceptor group in organic dyes for DSSCs. Their results showed improved photovoltaic performance over traditional cyanoacrylic acid acceptor groups, indicating the potential of 4-(2-cyanophenyl)benzoic Acid derivatives in the development of efficient solar energy harvesting systems (Gupta et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-(2-cyanophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIFVOLYXURHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444047 | |
Record name | 4-(2-cyanophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-cyanophenyl)benzoic Acid | |
CAS RN |
5728-44-9 | |
Record name | 4-(2-cyanophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Cyanophenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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